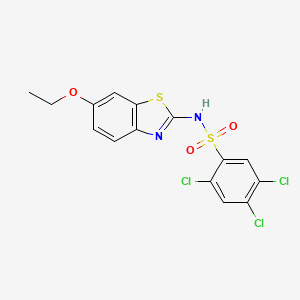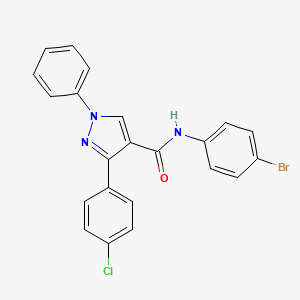![molecular formula C26H24N4O6 B4579334 methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Vue d'ensemble
Description
This compound is part of a family of chemicals known for their complex molecular structures and potential for various chemical applications. The research focuses on understanding its synthesis, molecular structure, and properties to explore its applications further.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves condensation reactions, demonstrating the compound's potential complexity and the variety of starting materials that can be used for its preparation. For instance, condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates produced derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, indicating a versatile synthetic route for similar compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Molecular Structure Analysis
The molecular structure of related compounds shows significant electronic polarization and is characterized by hydrogen bonding, which forms complex sheet structures. This suggests that the target compound might also exhibit interesting structural characteristics conducive to forming specific molecular arrangements (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The chemical behavior of pyrimidine derivatives often involves reactions with various reagents, leading to a wide range of products. These reactions can provide insights into the reactivity and potential applications of the compound . Vinylphosphonium salt-mediated syntheses have been used to create complex pyrimidine derivatives, highlighting the compound's versatility in chemical reactions (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).
Physical Properties Analysis
While specific research on the physical properties of this exact compound was not found, related research on pyrimidine derivatives can provide valuable insights. For example, the investigation of pyrimidine derivatives for antibacterial properties involved structural analysis through X-ray crystallography, suggesting the importance of molecular structure in determining physical properties (Cieplik, Raginia, Pluta, Gubrynowicz, Bryndal, & Lis, 2008).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as their reactivity and interaction with different chemical groups, are crucial for understanding the behavior of the target compound. Studies have shown that pyrimidine derivatives can undergo various chemical transformations, indicating the potential chemical versatility of the compound (Moser, Bertolasi, & Vaughan, 2005).
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Transformations
Vinylphosphonium Salt Mediated Synthesis : A study described the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives, showcasing a method that might be relevant for structurally related compounds. The dynamic NMR spectroscopic study of prototropic tautomerism offers insights into the chemical behavior of such complex molecules (Yavari et al., 2002).
Ring Expansion Techniques : Research on "methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" and its rearrangement to produce methoxy- and cyano- derivatives highlights synthetic strategies that could be applicable to the target compound, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Bullock et al., 1972).
Potential Pharmacological Activities
Antiviral and Antibacterial Agents : Some studies have explored the synthesis of pyrimidine derivatives with antiviral and antibacterial properties, indicating the potential pharmacological applications of structurally related compounds. For example, pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activities, suggesting a potential area of application for similar molecules (Hanafy, 2011).
Inhibitory Activity on Xanthine Oxidase : Research into isomeric N-methyl-7-deazaguanines, including synthesis and structural assignment, has shown inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism. This demonstrates the potential for structurally complex pyrimidine derivatives to serve as enzyme inhibitors (Seela et al., 1984).
Propriétés
IUPAC Name |
methyl 1-(3-methoxyphenyl)-7-methyl-3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-15-8-10-17(11-9-15)28-21(31)14-29-24(32)22-20(25(33)36-4)12-16(2)27-23(22)30(26(29)34)18-6-5-7-19(13-18)35-3/h5-13H,14H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSONELCEJGXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC(=CC=C4)OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)
![ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)